3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-8-9-16(12-14(13)2)27(25,26)23-17-10-11-18-20-21-19(24(18)22-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVPZKPFMANOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable reagents such as hydrazine hydrate and dicarbonyl compounds.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Structural Analogs with Triazolo-Pyridazine Cores
a. N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (Lin28-1632)
- Structure : Shares the triazolo[4,3-b]pyridazine core but substitutes a methyl-acetamide group at position 6 instead of sulfonamide.
- Bioactivity : Functions as a Lin28 protein inhibitor, used in developmental biology studies .
b. (E)-2-(Benzoylamino)-3-[3,5-Dimethyl-1-(1,2,4-Triazolo[4,3-b]Pyridazin-6-yl)-1H-Pyrazol-4-yl]Propenoic Acid (E-4b)
- Structure : Triazolo-pyridazine linked to a pyrazole-carboxylic acid group.
- Physicochemical Properties : Higher melting point (253–255°C) due to hydrogen-bonding capacity of the carboxylic acid group .
- Comparison : The target compound’s sulfonamide may offer better metabolic stability than the carboxylic acid in E-4b .
c. AZD5153 (Triazolopyridazine-Based Bromodomain Inhibitor)
- Structure: Contains a methoxy-triazolo-pyridazine core with a piperidyl-phenoxyethyl substituent.
- Bioactivity: Potent bromodomain inhibitor with nanomolar IC50 values.
- Design Insight : The target compound’s dimethyl-phenyl-sulfonamide group may prioritize kinase or enzyme inhibition over epigenetic targets .
Sulfonamide-Containing Analogs
a. 4-({4-Chloro-6-[(3,4-Dimethylphenyl)Amino]-1,3,5-Triazin-2-yl}Amino)-N-(Pyridin-2-yl)Benzene-1-Sulfonamide (Compound 9)
- Structure : Triazine core with sulfonamide and 3,4-dimethylphenyl groups.
- Bioactivity : Demonstrates antimicrobial activity, suggesting sulfonamide-triazine hybrids as leads for infectious disease research .
b. N-(4-Fluorobenzyl)-2,4-Dimethyl-2-(((3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Oxy)Methyl)Benzoxazin-7-Amine (13b)
- Structure : Triazolo-pyridazine linked to a benzoxazine-sulfonamide derivative.
- Comparison : The fluorobenzyl group in 13b may enhance blood-brain barrier penetration compared to the target compound’s phenyl group .
Biological Activity
3,4-Dimethyl-N-{3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17N5O2S
- Molecular Weight : 379.4 g/mol
- CAS Number : 1286706-23-7
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. A common method involves the cyclization of appropriate precursors under acidic conditions, which leads to the formation of the triazole and pyridazine rings. The synthesis can be optimized by varying the reaction conditions and using different catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown activity against a range of bacterial strains, including those resistant to conventional antibiotics. The presence of the sulfonamide group is believed to enhance this activity by interfering with bacterial folic acid synthesis.
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro assays revealed that certain derivatives possess significant COX-2 inhibitory activity with IC50 values comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. For example:
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research indicates that modifications on the phenyl ring can significantly influence its potency against different cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Sulfonamide Group : Contributes to antimicrobial properties by mimicking p-amino benzoic acid.
Case Studies
- Antimicrobial Evaluation : A study assessed various derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications on the triazole moiety significantly affected antimicrobial potency.
- Anti-inflammatory Studies : In vivo models demonstrated that specific derivatives reduced edema more effectively than traditional NSAIDs, suggesting a promising therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
